CID 2789491
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(2-phenylquinazolin-4-yl)amino]hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c24-18(25)13-5-2-8-14-21-20-16-11-6-7-12-17(16)22-19(23-20)15-9-3-1-4-10-15;/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,24,25)(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOXYAKSNINTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
How to formulate focused research questions for CID 2789491 studies?
Basic Research Question A well-constructed research question should be specific, measurable, and address gaps in existing knowledge. Begin by defining the chemical or biological properties of this compound that warrant investigation (e.g., reactivity, metabolic pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring alignment with experimental feasibility and relevance to current scientific debates . Avoid broad inquiries (e.g., "What is this compound?") in favor of hypothesis-driven questions (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Test questions for clarity and scope using peer feedback .
What methodologies are effective for literature review in this compound research?
Basic Research Question
Systematic reviews should prioritize primary sources (e.g., peer-reviewed journals, patents) over secondary summaries. Use databases like PubMed, SciFinder, and Web of Science with keyword combinations (e.g., "this compound AND synthesis," "this compound AND toxicity"). Critically evaluate sources for reproducibility: check if experimental conditions (e.g., solvent purity, temperature) are fully documented . Tools like citation managers (Zotero, EndNote) and matrices (Excel tables categorizing methods/results) help identify trends and contradictions .
Best practices for experimental design in synthesizing this compound?
Basic Research Question
Adopt a modular approach:
Objective Definition : Specify yield, purity, or reaction efficiency targets.
Variable Selection : Identify independent variables (e.g., catalyst loading, reaction time) and dependent metrics (e.g., NMR purity, HPLC retention time).
Control Groups : Include negative controls (e.g., catalyst-free reactions) and positive controls (e.g., established synthetic routes).
Statistical Validation : Use factorial design or response surface methodology (RSM) to optimize parameters . Document procedures comprehensively to enable replication .
How to analyze contradictory data in this compound studies?
Advanced Research Question
Contradictions often arise from methodological variability (e.g., solvent polarity, analytical techniques). Apply principal contradiction analysis:
Identify the dominant factor influencing discrepancies (e.g., temperature gradients in kinetic studies).
Validate datasets using orthogonal methods (e.g., corroborate mass spectrometry results with NMR).
Conduct meta-analyses to quantify variability across studies . For example, if two papers report conflicting catalytic efficiencies for this compound, compare reaction scales, purification methods, and instrumentation sensitivity .
How to optimize reaction parameters for this compound synthesis?
Advanced Research Question
Use computational and empirical strategies:
| Parameter | Optimization Strategy | Validation Method |
|---|---|---|
| Temperature | Gradient experiments (e.g., 25°C–80°C) | Arrhenius plot analysis |
| Catalyst Loading | DoE (Design of Experiments) with 0.1–5 mol% | ANOVA for significance |
| Solvent Polarity | Solvent screening (e.g., DMSO vs. THF) | Kamlet-Taft parameters |
| Reaction Time | Time-course sampling (e.g., 1h–24h intervals) | Kinetic modeling |
Addressing reproducibility challenges in this compound research?
Advanced Research Question
Reproducibility issues often stem from undocumented variables (e.g., trace impurities, humidity). Mitigate by:
Detailed Protocols : Specify equipment calibration, reagent lot numbers, and environmental controls .
Open Data Practices : Share raw spectra, chromatograms, and code for data processing in repositories like Zenodo .
Collaborative Validation : Partner with independent labs to replicate key findings .
Integrating multi-omics data in this compound mechanism studies?
Advanced Research Question
Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:
Data Alignment : Map this compound-induced gene expression changes (RNA-seq) to protein abundance (LC-MS/MS) .
Pathway Enrichment : Tools like MetaboAnalyst or STRING identify perturbed pathways (e.g., oxidative stress response).
Machine Learning : Train models to predict dose-response relationships or off-target effects .
Ethical considerations in human subjects research involving this compound?
Advanced Research Question
For clinical or biomarker studies:
Informed Consent : Disclose potential risks (e.g., cytotoxicity) and anonymize participant data .
Regulatory Compliance : Obtain IRB approval and adhere to GDPR/HIPAA for data privacy.
Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) in publications .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
